Product packaging for 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 300361-77-7)

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine

カタログ番号: B1270011
CAS番号: 300361-77-7
分子量: 243.02 g/mol
InChIキー: CVNKNIPAWYTDAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine (CAS 300361-77-7) is a versatile and high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a bromo substituent at the 6-position and a nitro group at the 3-position on a rigid, planar pyrazolo[1,5-a]pyrimidine heterocyclic scaffold, making it an ideal precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions. This scaffold is recognized as a privileged structure in the design of protein kinase inhibitors (PKIs) for targeted cancer therapy . Pyrazolo[1,5-a]pyrimidine derivatives act as potent ATP-competitive inhibitors, targeting critical kinases such as CDK2 and TRKA, which are implicated in cell cycle progression and cancer cell survival . Researchers utilize this bromo- and nitro-functionalized core to synthesize derivatives that demonstrate significant antiproliferative activity against various human cancer cell lines, including leukemia . Its structural similarity to purines allows it to mimic ATP, facilitating strong binding interactions within the enzymatic active sites of various kinases. With a molecular formula of C 6 H 3 BrN 4 O 2 and a molecular weight of 243.02 g/mol, this compound is typically supplied as a solid . For laboratory safety, please refer to the associated GHS hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper personal protective equipment is recommended. Store the product sealed in a dry environment at 2-8°C . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrN4O2 B1270011 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine CAS No. 300361-77-7

特性

IUPAC Name

6-bromo-3-nitropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-1-8-6-5(11(12)13)2-9-10(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNKNIPAWYTDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361573
Record name 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300361-77-7
Record name 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 6 Bromo 3 Nitropyrazolo 1,5 a Pyrimidine

Reactivity of the Bromine Substituent at Position 6

The bromine atom at the C-6 position of the pyrimidine (B1678525) ring is a key functional handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. While nucleophilic substitution at this position is less common, it presents a potential, albeit challenging, route for modification.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a common method for functionalizing the pyrazolo[1,5-a]pyrimidine (B1248293) core, particularly at the C-5 and C-7 positions nih.gov. However, achieving direct nucleophilic displacement of the bromine atom at the C-6 position is noted to be challenging. The synthesis of a free amine at position 6, for instance, is not readily accomplished through standard aromatic substitution methods nih.gov. The reactivity of halogenated pyrimidines in NAS reactions is highly dependent on the position of the halogen and the electronic nature of the ring, with positions 5 and 7 being generally more activated towards nucleophilic attack in the pyrazolo[1,5-a]pyrimidine system nih.govnih.gov.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine substituent at C-6 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for the arylation of the C-6 position. Research on dihalogenated pyrazolo[1,5-a]pyrimidines has demonstrated that the C-6 position is highly reactive and can be selectively functionalized. In a study on ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, optimized conditions allowed for a regioselective Suzuki coupling preferentially at the C-6 position over the C-2 position with a variety of (hetero)arylboronic acids, yielding the desired products in good to excellent yields bohrium.com. This highlights the lability of the C-6 bromine atom for this transformation. Other studies have also reported the successful introduction of phenyl, p-acetamidophenyl, and 2-thiazolyl groups at the C-6 position via Suzuki coupling nih.gov.

Table 1: Examples of Suzuki-Miyaura Coupling at the C-6 Position of Pyrazolo[1,5-a]pyrimidine Derivatives

Starting MaterialBoronic AcidCatalyst/LigandBaseSolventYieldReference
Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate4-Methoxyphenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O94% bohrium.com
Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylateThiophen-2-ylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O85% bohrium.com
Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylatePyridin-3-ylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O81% bohrium.com

Buchwald-Hartwig Amination: While less specifically documented for the 6-bromo position compared to Suzuki coupling, the Buchwald-Hartwig amination is a viable strategy for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold nih.govnih.gov. Studies have shown that after initial functionalization at C-6, a remaining halogen at another position (e.g., C-2) can successfully undergo Buchwald-Hartwig amination bohrium.com. This indicates the general applicability of the reaction to this heterocyclic system, suggesting its potential for direct amination at the C-6 position under appropriate catalytic conditions.

Reactivity of the Nitro Substituent at Position 3

The nitro group at the C-3 position is a strong electron-withdrawing group that influences the reactivity of the entire heterocyclic system. Its primary and most documented transformation is its reduction to an amino group, a key step in the synthesis of many biologically active derivatives.

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the 3-nitro group to a 3-amino group is a crucial and widely used transformation. This reaction is typically achieved through catalytic hydrogenation. For example, the synthesis of 3-aminopyrazolo[1,5-a]pyrimidine (B112336) derivatives has been successfully performed via the catalytic reduction of the corresponding 3-nitro precursors nih.gov. This transformation provides access to a key building block, as the resulting amino group can be further modified to introduce a wide range of functionalities.

Other Transformations Involving the Nitro Moiety

Beyond reduction, the literature on other transformations of the 3-nitro group on the pyrazolo[1,5-a]pyrimidine core is limited. The primary focus of synthetic strategies involving this moiety is its role as a precursor to the versatile 3-amino group nih.gov. The introduction of the nitro group itself is accomplished via electrophilic aromatic substitution, typically using a mixture of nitric and sulfuric acids nih.govresearchgate.net. Its powerful electron-withdrawing nature deactivates the pyrazole (B372694) ring towards further electrophilic substitution, but its main synthetic utility lies in its subsequent reduction.

Functionalization at Other Pyrazolo[1,5-a]pyrimidine Ring Positions (e.g., C-2, C-5, C-7)

The pyrazolo[1,5-a]pyrimidine scaffold allows for rich functionalization at positions other than C-3 and C-6, enabling the synthesis of highly decorated molecules.

Position C-2: The C-2 position can be functionalized using cross-coupling chemistry, particularly after the C-6 position has been selectively modified. In 2,6-dibrominated substrates, the bromine at C-2 can undergo a second Suzuki coupling, Sonogashira alkynylation, or Buchwald-Hartwig amination after the C-6 position has reacted bohrium.com. This sequential, regioselective approach allows for the controlled introduction of different groups at the C-2 and C-6 positions.

Table 2: Sequential Functionalization at C-2 of a 6-Aryl-2-bromopyrazolo[1,5-a]pyrimidine

Reaction TypeCoupling PartnerCatalyst/LigandBase/AdditiveSolventYieldReference
SuzukiPhenylboronic acidPd(PPh3)4Na2CO3Dioxane/H2O90% bohrium.com
SonogashiraPhenylacetylenePdCl2(PPh3)2 / CuIEt3NTHF85% bohrium.com
Buchwald-HartwigMorpholine (B109124)Pd2(dba)3 / XantphosCs2CO3Toluene88% bohrium.com

Position C-5: The C-5 position is highly amenable to modification. It can be functionalized through Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups nih.govnih.gov. Additionally, the C-5 position is reactive towards Buchwald-Hartwig amination, allowing for the synthesis of 5-amino derivatives nih.gov. In 5,7-dichloro-pyrazolo[1,5-a]pyrimidines, the chlorine at C-7 is typically more reactive towards nucleophilic substitution than the one at C-5, but under the right conditions, such as in the Buchwald-Hartwig reaction, the C-5 chloro-substituent can be effectively displaced nih.govnih.gov.

Position C-7: The C-7 position is one of the most reactive sites for nucleophilic aromatic substitution on the pyrazolo[1,5-a]pyrimidine core. In 5,7-dichloro derivatives, nucleophiles such as morpholine will selectively displace the C-7 chlorine over the C-5 chlorine at room temperature nih.gov. This position can also be modified through metal-catalyzed reactions, including Suzuki couplings encyclopedia.pub. Furthermore, direct C-H functionalization, such as formylation, has been reported at the C-7 position of related pyrazolo[1,5-a]pyrazine (B3255129) systems, indicating its susceptibility to electrophilic attack under certain conditions researchgate.net.

Electrophilic Substitution Beyond C-3 and C-6

The pyrazolo[1,5-a]pyrimidine ring system is generally susceptible to electrophilic attack, primarily at the C-3 and C-6 positions, which are electron-rich. However, in 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine, these positions are already occupied by a nitro group and a bromine atom, respectively. Both of these substituents are strongly deactivating, significantly reducing the nucleophilicity of the entire heterocyclic system and making further electrophilic substitution challenging.

The nitro group at C-3 is a powerful deactivating group through both resonance and inductive effects, directing incoming electrophiles to meta-positions. Similarly, the bromine atom at C-6 is deactivating via its inductive effect, although it is ortho, para-directing due to its ability to donate a lone pair of electrons through resonance. The combined influence of these two groups on the remaining carbon atoms (C-2, C-5, and C-7) must be considered to predict the regioselectivity of any potential electrophilic substitution.

To illustrate the typical regioselectivity of electrophilic substitution on the parent pyrazolo[1,5-a]pyrimidine and related derivatives, the following table summarizes key findings from the literature. It is important to note that these examples are on more activated systems and serve to highlight the inherent reactivity of the scaffold in the absence of strong deactivating groups.

Table 1: Examples of Electrophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Core

Reagent/Conditions Position of Substitution Reference Compound Notes
HNO₃/H₂SO₄ 3 Pyrazolo[1,5-a]pyrimidine Nitration occurs readily at the C-3 position.
Br₂/AcOH 3 and 6 Pyrazolo[1,5-a]pyrimidine Bromination gives the 3-bromo and 3,6-dibromo products. researchgate.net
Vilsmeier-Haack (DMF/POCl₃) 3 7-Arylpyrazolo[1,5-a]pyrimidines Formylation is directed to the C-3 position. nih.gov
N-halosuccinimides (NXS) 3 7-Arylpyrazolo[1,5-a]pyrimidines Halogenation occurs at the C-3 position under mild conditions. nih.gov

This table is for illustrative purposes and shows the reactivity of the parent or less deactivated pyrazolo[1,5-a]pyrimidine systems.

Palladium-Catalyzed C-H Activation for Further Derivatization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. bohrium.com For the this compound system, C-H activation could potentially allow for the introduction of new substituents at the C-2, C-5, or C-7 positions.

The regioselectivity of palladium-catalyzed C-H activation on pyrazolo[1,5-a]pyrimidines and related azines has been shown to be influenced by the catalyst, ligands, and directing groups. researchgate.net Studies on the parent pyrazolo[1,5-a]pyrimidine have demonstrated that C-H arylation can be directed to either the C-3 or C-7 position depending on the reaction conditions. researchgate.netresearchgate.net

In the case of this compound, several factors would influence the outcome of a palladium-catalyzed C-H activation reaction:

Electronic Effects: The strong electron-withdrawing nature of the nitro group at C-3 will significantly decrease the electron density of the entire ring system, making C-H activation more difficult.

Steric Hindrance: The substituents at C-3 and C-6 could sterically hinder the approach of the bulky palladium catalyst to the adjacent C-2, C-5, and C-7 positions.

Competitive C-Br Activation: The presence of a bromo substituent at C-6 provides a classic handle for oxidative addition to a low-valent palladium catalyst, leading to traditional cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This pathway is often kinetically and thermodynamically favorable and may compete with or dominate over the desired C-H activation pathway.

Despite these challenges, it is conceivable that under specific catalytic conditions, C-H activation could be achieved. The most likely positions for C-H activation would be C-7, as it is often a reactive site in related pyrazolo[1,5-a]azine systems. nih.gov The development of highly active and selective palladium catalysts would be crucial for achieving such a transformation in the presence of the deactivating nitro group and the competing bromo substituent.

The following table provides examples of palladium-catalyzed C-H activation on related pyrazolo[1,5-a]azine systems, showcasing the potential of this methodology for the derivatization of this class of heterocycles.

Table 2: Examples of Palladium-Catalyzed C-H Activation on Pyrazolo[1,5-a]azines

Substrate Coupling Partner Catalyst/Conditions Position of C-H Functionalization Reference
Pyrazolo[1,5-a]pyridines Aryl iodides Pd(OAc)₂, Ag₂CO₃ C-7 researchgate.net
Pyrazolo[1,5-a]pyridines Aryl iodides Pd(OAc)₂, CsF C-3 researchgate.net
Pyrazolo[1,5-a]pyrimidines Aryl chlorides Pd(OAc)₂, PCy₃·HBF₄ C-7 nih.govresearchgate.net
Pyrazolo[3,4-d]pyrimidines Aryl iodides Pd(OAc)₂, 1,10-phenanthroline C-3 academie-sciences.fr

This table illustrates the feasibility and regioselectivity of C-H activation on related heterocyclic cores.

Role of 6 Bromo 3 Nitropyrazolo 1,5 a Pyrimidine in Advanced Chemical Biology and Medicinal Chemistry Research

The Pyrazolo[1,5-a]pyrimidine (B1248293) Core as a Platform for Bioactive Compound Development

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry. nih.gov This bicyclic heterocyclic system, which fuses a pyrazole (B372694) and a pyrimidine (B1678525) ring, offers a rigid and planar framework that is amenable to a wide range of chemical modifications. nih.gov This structural versatility allows for the strategic placement of various functional groups, enabling the fine-tuning of a compound's pharmacological properties. The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in numerous compounds with diverse biological activities, including roles as kinase inhibitors and anti-cancer agents. mdpi.comnih.gov

The introduction of a bromine atom at the 6-position and a nitro group at the 3-position, as seen in 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine, provides two reactive sites for further chemical elaboration. The bromine atom is particularly useful for cross-coupling reactions, allowing for the introduction of a variety of substituents, while the nitro group can be reduced to an amine, opening up another avenue for derivatization. These features make this compound a valuable starting material for the synthesis of libraries of diverse compounds for biological screening.

Research on Molecular Targets and Mechanisms of Action

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org

Cyclin-Dependent Kinase (CDK) Inhibition Studies

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for the development of CDK inhibitors. nih.gov For instance, the potent CDK inhibitor dinaciclib (B612106) features a pyrazolo[1,5-a]pyrimidine core. nih.gov Research has shown that derivatives of this scaffold can act as potent inhibitors of CDK2. nih.gov The design of these inhibitors often focuses on creating compounds that can fit into the ATP-binding pocket of the kinase, and the versatile nature of the pyrazolo[1,5-a]pyrimidine core allows for the necessary structural modifications to achieve high affinity and selectivity. nih.govnih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation Research

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in numerous cancers and inflammatory diseases. nih.govmdpi.com Researchers have successfully synthesized and identified pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of PI3Kδ, a specific isoform of PI3K. nih.govmdpi.com One study detailed the development of a library of these inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.net The synthetic route to these inhibitors can involve the use of a halogenated pyrazolo[1,5-a]pyrimidine core, highlighting the utility of intermediates like this compound in accessing these bioactive molecules. mdpi.com

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition Investigations

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the innate immune response and is a therapeutic target for inflammatory diseases. google.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been employed in the development of IRAK4 inhibitors. osti.govresearchgate.net Patents describe pyrazolo[1,5-a]pyrimidine derivatives as modulators of IRAK4, indicating the importance of this chemical framework in targeting this kinase. google.comgoogle.com The synthesis of these inhibitors often involves the functionalization of a pyrazolopyrimidine core, a process where a bromo-substituted precursor could play a crucial role in building the final molecule. osti.gov

B-Raf Kinase Studies

The B-Raf kinase is a component of the MAPK/ERK signaling pathway, and mutations in the B-Raf gene are found in a significant percentage of human cancers, particularly melanoma. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of B-Raf inhibitors. nih.govnih.gov Studies have described novel series of ATP-competitive B-Raf inhibitors based on this scaffold, which demonstrate excellent cellular potency and selectivity. nih.gov

Research into Anti-proliferative Activity in Cancer Cell Lines

The development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has translated into significant anti-proliferative activity in various cancer cell lines. mdpi.comrsc.org Derivatives of this scaffold have been shown to inhibit the growth of a range of human cancer cell lines, including those from breast, colon, and liver cancers. researchgate.net

For example, a study on dual inhibitors of CDK2 and TRKA kinases based on the pyrazolo[1,5-a]pyrimidine framework reported potent anti-proliferative activity. nih.gov The table below summarizes the inhibitory concentrations (IC50) of two such compounds against the renal carcinoma cell line RFX 393.

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)RFX 393 (Renal Carcinoma) IC50 (µM)
6s 0.230.4511.70
6t 0.090.4519.92

Another investigation into pyrazolo[1,5-a]pyrimidine derivatives as Pim-1 kinase inhibitors also demonstrated their potential to suppress cancer cell growth through mechanisms such as the inhibition of BAD phosphorylation. nih.gov Furthermore, certain derivatives have shown broad-spectrum cytotoxic activity against the NCI 60 cancer cell line panel. rsc.org The ability to systematically modify the pyrazolo[1,5-a]pyrimidine core, often starting from halogenated intermediates, allows for the exploration of structure-activity relationships and the optimization of anti-proliferative potency. nih.gov

Research into Antimicrobial and Antitubercular Activities

There is no specific data available in published scientific literature detailing the antimicrobial or antitubercular activities of this compound. Research in this area tends to focus on derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, where the 6-bromo and 3-nitro groups of the parent compound would be chemically modified to generate new chemical entities for biological screening. nih.govacs.orgucl.ac.uk For instance, studies on other pyrazolo[1,5-a]pyrimidine derivatives have identified compounds with promising activity against various bacterial and mycobacterial strains. acs.orgnih.govucl.ac.uk However, these findings are not directly applicable to this compound itself.

Antimicrobial Activity Data

Target Organism MIC (μg/mL) MBC (μg/mL) Zone of Inhibition (mm)
Data Not Available Data Not Available Data Not Available Data Not Available

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Antitubercular Activity Data

Mycobacterium Strain MIC (μg/mL)
Data Not Available Data Not Available

MIC: Minimum Inhibitory Concentration.

Applications as Chemical Probes in Biological Systems

A review of available scientific literature indicates that this compound has not been specifically developed or utilized as a chemical probe in biological systems. The pyrazolo[1,5-a]pyrimidine core is known to be a component of some fluorescent probes and kinase inhibitors, which can be used to study biological processes. rsc.orgnih.gov However, these applications involve more complex derivatives, and there is no evidence to suggest that this compound itself has been employed for such purposes. Its chemical structure, featuring a nitro group (a known fluorescence quencher) and a reactive bromo group, suggests it is more suitable as a precursor for the synthesis of other compounds rather than a tool for direct biological imaging or probing.

Q & A

Q. What are the common synthetic routes for 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or α,β-unsaturated carbonyl compounds. For example, reaction of NH-3-aminopyrazoles with β-enaminones or β-ketonitriles under reflux conditions in polar solvents (e.g., ethanol or DMF) yields the pyrazolo[1,5-a]pyrimidine core. Subsequent bromination and nitration steps are performed using N-bromosuccinimide (NBS) and nitric acid/sulfuric acid mixtures, respectively. Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-substitution .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., bromo and nitro groups). Aromatic protons appear in the δ 7.5–9.0 ppm range, while bromine causes deshielding .
  • Mass Spectrometry (HRMS) : For molecular weight validation and isotopic patterns indicative of bromine (1:1 ratio for 79Br/81Br) .
  • IR Spectroscopy : Nitro groups show strong absorption bands near 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching) .

Q. How are preliminary biological activities of this compound derivatives assessed?

Initial screening involves:

  • In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HEPG2-1 or HeLa) to determine IC50 values .
  • Cell cycle analysis via flow cytometry to identify phase-specific arrest (e.g., G2/M or G1) induced by the compound .
  • Immunoblotting to evaluate apoptotic markers (e.g., BAX, Bcl2, p53) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Key findings include:

  • Position 7 substitution : Electron-withdrawing groups (e.g., phenylsulfonyl) enhance analgesic activity by modulating enzyme binding .
  • Nitro group at position 3 : Improves electrophilicity, facilitating interactions with kinase active sites (e.g., B-Raf inhibitors) .
  • Bromine at position 6 : Increases steric bulk, improving selectivity for cancer cell lines over normal cells . Rational design involves Suzuki-Miyaura coupling for late-stage diversification of aryl/heteroaryl groups .

Q. What role does X-ray crystallography play in resolving structural ambiguities of pyrazolo[1,5-a]pyrimidine derivatives?

Crystallographic analysis confirms planarity of the pyrazolo[1,5-a]pyrimidine core and identifies intermolecular interactions (e.g., Cl···Cl contacts, van der Waals forces) that influence packing and solubility. For example, halogen bonding between bromine and adjacent aromatic rings can stabilize crystal lattices, affecting bioavailability .

Q. How can researchers address contradictions in biological activity data among structurally similar derivatives?

Discrepancies may arise from:

  • Varied assay conditions (e.g., serum concentration, incubation time). Standardize protocols across studies.
  • Off-target effects : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended targets .
  • Metabolic instability : Perform hepatic microsome stability assays to compare half-lives in vitro vs. in vivo .

Q. What strategies improve the selectivity of this compound derivatives for therapeutic targets?

  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-specific proteins .
  • Isosteric replacement : Substitute bromine with trifluoromethyl groups to balance lipophilicity and target affinity .
  • Co-crystallization studies : Resolve binding modes with target enzymes (e.g., CDK9) to inform rational modifications .

Q. What mechanistic insights explain the apoptosis-inducing effects of this compound in cancer cells?

The compound activates mitochondrial apoptosis via:

  • p53 stabilization : Inhibits E6-mediated degradation in HPV-positive cells, upregulating pro-apoptotic BAX and p21 .
  • Caspase-3/7 activation : Confirmed via fluorometric assays using Ac-DEVD-AMC substrates .
  • ROS generation : Induces oxidative stress, measured by DCFH-DA fluorescence in treated cells .

Q. How do researchers evaluate the inhibitory activity of this compound derivatives against kinases?

  • Kinase inhibition assays : Use recombinant kinases (e.g., Pim-1 or CDK2) with ATP-Glo™ luminescence kits to quantify IC50 values .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and affinity for ATP-binding pockets .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Low yields in nitration : Optimize mixed-acid conditions (HNO3/H2SO4) and monitor temperature to prevent decomposition .
  • Purification difficulties : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from DMF/ethanol .
  • Regioselectivity issues : Employ directing groups (e.g., methyl at position 5) to control bromination sites .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。